2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is a complex organic compound with distinctive structural features It belongs to the class of thienopyrimidines, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide can be achieved through a multi-step synthetic route. Typically, the process begins with the preparation of the thienopyrimidine core, which involves the condensation of thiophene-2-carboxylic acid with appropriate reagents to form the intermediate compounds. These intermediates undergo further cyclization and functionalization reactions to introduce the dimethyl, dioxo, and phenyl groups, resulting in the formation of the thienopyrimidine core.
The final step involves the acylation of the thienopyrimidine core with N-(4-fluorophenyl)acetamide under controlled reaction conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques, including the use of continuous flow reactors and automated purification systems. These methods ensure consistent product quality, high throughput, and cost-effective production. Key steps include large-scale preparation of the thienopyrimidine core, efficient acylation reactions, and stringent purification processes to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: : The compound can undergo oxidation reactions to form oxidized derivatives, which may possess different chemical and biological properties.
Reduction: : Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced analogs.
Substitution: : Substitution reactions involve the replacement of specific functional groups with other groups, resulting in the generation of diverse derivatives.
Common Reagents and Conditions Used in These Reactions
Common reagents used in the chemical reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed from These Reactions
The major products formed from the reactions of this compound include oxidized, reduced, and substituted analogs. Each of these products can exhibit unique chemical and biological properties, contributing to the compound's versatility in research and applications.
Wissenschaftliche Forschungsanwendungen
2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:
Biology: : Researchers explore its effects on various biological systems, including its potential as an enzyme inhibitor, receptor agonist/antagonist, and antimicrobial agent.
Medicine: : The compound's pharmacological properties make it a promising candidate for the development of new therapeutic agents for diseases such as cancer, inflammation, and infectious diseases.
Industry: : It is used in the development of specialized materials and as a precursor for the synthesis of functionalized compounds with industrial applications.
Wirkmechanismus
The mechanism of action of 2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. Detailed studies on the molecular targets and pathways involved are essential to understanding its biological activity and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Comparing 2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide with similar compounds highlights its uniqueness:
Similar Compounds: : Similar compounds include other thienopyrimidine derivatives, such as 2-(3-phenyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide and N-(4-chlorophenyl)-2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide.
Uniqueness: : The presence of the 4-fluorophenyl group in this compound imparts unique physicochemical and biological properties, distinguishing it from other similar compounds.
This article provides a comprehensive overview of this compound, encompassing its synthesis, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. Its multifaceted nature makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
899929-48-7 |
---|---|
Molekularformel |
C22H18FN3O3S |
Molekulargewicht |
423.46 |
IUPAC-Name |
2-(5,6-dimethyl-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidin-1-yl)-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H18FN3O3S/c1-13-14(2)30-21-19(13)20(28)26(17-6-4-3-5-7-17)22(29)25(21)12-18(27)24-16-10-8-15(23)9-11-16/h3-11H,12H2,1-2H3,(H,24,27) |
InChI-Schlüssel |
ZJRPSHCLOXLVJI-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.